molecular formula C21H20BrN B12611776 N,N-Dibenzyl-5-bromo-2-methylaniline CAS No. 918812-93-8

N,N-Dibenzyl-5-bromo-2-methylaniline

Cat. No.: B12611776
CAS No.: 918812-93-8
M. Wt: 366.3 g/mol
InChI Key: BLGPTEAQLMASGK-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-5-bromo-2-methylaniline: is a chemical compound with the molecular formula C21H20BrN . It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by benzyl groups, and the aromatic ring is substituted with a bromine atom and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibenzyl-5-bromo-2-methylaniline typically involves the following steps:

    Starting Material: The synthesis begins with 5-bromo-2-methylaniline.

    Benzylation: The aniline derivative undergoes benzylation using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dichloromethane under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-5-bromo-2-methylaniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the aromatic ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the benzyl groups or the aromatic ring.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while reduction with sodium borohydride would reduce the benzyl groups to toluene derivatives.

Scientific Research Applications

N,N-Dibenzyl-5-bromo-2-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibitors or as a ligand in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-5-bromo-2-methylaniline depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methylaniline: The parent compound without the benzyl groups.

    N,N-Dibenzyl-2-methylaniline: Similar structure but without the bromine atom.

    N,N-Dibenzyl-5-chloro-2-methylaniline: Similar structure with a chlorine atom instead of bromine.

Properties

CAS No.

918812-93-8

Molecular Formula

C21H20BrN

Molecular Weight

366.3 g/mol

IUPAC Name

N,N-dibenzyl-5-bromo-2-methylaniline

InChI

InChI=1S/C21H20BrN/c1-17-12-13-20(22)14-21(17)23(15-18-8-4-2-5-9-18)16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3

InChI Key

BLGPTEAQLMASGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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